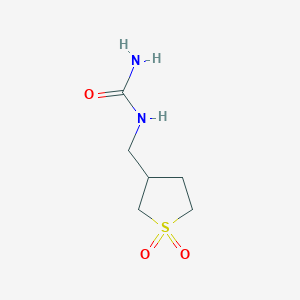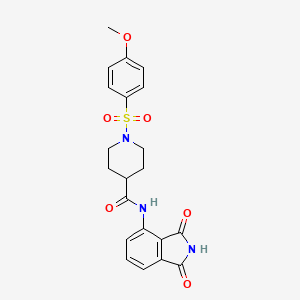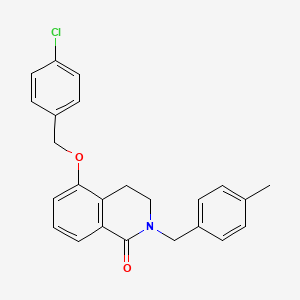
1-(2-Methoxyphenyl)-3-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methoxyphenyl)-3-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)urea, also known as MPPTU, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential as a therapeutic agent. MPPTU is a urea derivative that exhibits a range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. In
作用機序
The exact mechanism of action of 1-(2-Methoxyphenyl)-3-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)urea is not fully understood. However, studies have suggested that 1-(2-Methoxyphenyl)-3-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)urea exerts its biological activity by modulating various signaling pathways. For example, 1-(2-Methoxyphenyl)-3-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)urea has been shown to inhibit the NF-κB pathway, which plays a key role in regulating inflammation and immune responses. 1-(2-Methoxyphenyl)-3-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)urea has also been found to activate the p38 MAPK pathway, which is involved in cell differentiation and apoptosis.
Biochemical and Physiological Effects:
1-(2-Methoxyphenyl)-3-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)urea exhibits a range of biochemical and physiological effects. Studies have shown that 1-(2-Methoxyphenyl)-3-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)urea can reduce inflammation and oxidative stress in various disease models. 1-(2-Methoxyphenyl)-3-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)urea has also been found to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, 1-(2-Methoxyphenyl)-3-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)urea has been shown to possess anti-microbial activity against a range of bacterial and fungal strains.
実験室実験の利点と制限
1-(2-Methoxyphenyl)-3-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)urea has several advantages for lab experiments. It is easy to synthesize and yields a high purity product. 1-(2-Methoxyphenyl)-3-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)urea is also stable under a range of conditions and can be stored for extended periods of time. However, one limitation of 1-(2-Methoxyphenyl)-3-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)urea is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its biological activity.
将来の方向性
There are several future directions for research on 1-(2-Methoxyphenyl)-3-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)urea. One area of interest is the development of 1-(2-Methoxyphenyl)-3-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)urea-based therapeutics for the treatment of inflammatory diseases, cancer, and microbial infections. Another area of interest is the elucidation of the mechanism of action of 1-(2-Methoxyphenyl)-3-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)urea, which could lead to the development of more potent and selective derivatives. Additionally, further studies are needed to investigate the pharmacokinetics and toxicity of 1-(2-Methoxyphenyl)-3-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)urea in vivo.
合成法
The synthesis of 1-(2-Methoxyphenyl)-3-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)urea involves the reaction of 2-amino-3-(thiophen-3-yl)pyrazine with 2-methoxybenzoyl isocyanate in the presence of a base. The resulting product is then treated with N-methylpiperazine to form 1-(2-Methoxyphenyl)-3-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)urea. The reaction is carried out under mild conditions and yields a high purity product.
科学的研究の応用
1-(2-Methoxyphenyl)-3-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)urea has been extensively studied for its potential as a therapeutic agent in various disease models. Studies have shown that 1-(2-Methoxyphenyl)-3-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)urea exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 1-(2-Methoxyphenyl)-3-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)urea has also been found to have anti-tumor activity by inducing apoptosis in cancer cells. Additionally, 1-(2-Methoxyphenyl)-3-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)urea has been shown to possess anti-microbial activity against a range of bacterial and fungal strains.
特性
IUPAC Name |
1-(2-methoxyphenyl)-3-[(3-thiophen-3-ylpyrazin-2-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c1-23-15-5-3-2-4-13(15)21-17(22)20-10-14-16(19-8-7-18-14)12-6-9-24-11-12/h2-9,11H,10H2,1H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AILXDUGMUAMMOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NCC2=NC=CN=C2C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyphenyl)-3-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[1-benzyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]-2-cyano-N-(4-ethoxyphenyl)prop-2-enamide](/img/structure/B2971632.png)
![1-(2,4-Dichlorophenyl)-2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2971633.png)

![N-(4-{[(4-bromophenyl)sulfanyl]methyl}phenyl)-2,6-difluorobenzenecarboxamide](/img/structure/B2971635.png)
![8-(2-Furylmethyl)-1-methyl-3-(naphthylmethyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione](/img/no-structure.png)

![1-((4-methoxyphenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)piperidine-4-carboxamide](/img/structure/B2971642.png)
![3-benzyl-8-(2,4-dimethoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2971643.png)
![2,2,2-trichloro-1-[4-(4-methoxybenzoyl)-1H-pyrrol-2-yl]-1-ethanone](/img/structure/B2971644.png)
![2-(4-(ethylthio)phenyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2971645.png)
